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Introduction

LP10 is an innovative liposomal formulation of tacrolimus designed for topical oral
administration as a rinse. This novel delivery system aims to enhance the therapeutic efficacy
of tacrolimus in treating chronic inflammatory mucosal diseases by improving its adherence to
oral surfaces and ensuring consistent drug delivery. Recent clinical investigations have
centered on its application in Oral Lichen Planus (OLP), a chronic inflammatory condition with
the potential for malignant transformation that currently lacks an FDA-approved therapy.[1][2]

Mechanism of Action

Tacrolimus, the active pharmaceutical ingredient in LP10, is a potent immunomodulator that
belongs to the class of calcineurin inhibitors. Its primary mechanism of action involves the
inhibition of T-cell activation. Specifically, tacrolimus binds to the immunophilin FKBP12, and
this complex then inhibits the calcium-dependent phosphatase calcineurin. The inhibition of
calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a
transcription factor. Consequently, NFAT cannot translocate to the nucleus to induce the
transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), Tumor
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Necrosis Factor-alpha (TNF-a), and Interferon-gamma (IFN-y). By suppressing the production
of these key cytokines, tacrolimus effectively dampens the inflammatory response mediated by
T-cells, which is a hallmark of many chronic inflammatory diseases.

The liposomal formulation of LP10 is designed to optimize the topical delivery of tacrolimus to
the oral mucosa, potentially enhancing its local therapeutic effects while minimizing systemic
absorption and associated side effects.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from the Phase 2a multicenter, dose-
ranging clinical trial of LP10 in adult patients with symptomatic Oral Lichen Planus
(NCT06233591).[1][3][4] Twenty-seven adults were treated with a 10-mL oral rinse of LP10
twice daily for four weeks at varying doses of tacrolimus.[1]

Table 1: Efficacy of LP10 in Oral Lichen Planus (Week 4)[1]

. . Baseline (Mean * Week 4 (Mean +
Efficacy Endpoint p-value
SD) SD)
Investigator Global
3.5+051 1.8+1.37 < 0.0001
Assessment (IGA)
Pain Numerical Rating
6.8+1.90 2.3+253 < 0.0001
Scale (NRS)
Sensitivity Numerical
_ 72+1.71 29+229 < 0.0001
Rating Scale (NRS)
Reticulation/Erythema
/Ulceration (REU) 26.5+10.4 13.2+8.15 < 0.0001

Score

Table 2: Pharmacokinetic Safety of LP10[1]
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Pharmacokinetic Parameter Result

) < 1.0 ng/mL in 75% of post-baseline
Mean Tacrolimus Blood Levels
measurements

4.5 ng/mL (well below the toxicity threshold of
15 ng/mL)

Maximum Individual Tacrolimus Blood Level

Table 3: Patient-Reported Outcomes (Patient Global Response Assessment - GRA)[1]

Patient-Reported Improvement in Quality

. Percentage of Responders (n=23)
of Life

"Moderately better" or "Very much better” ~78%

Experimental Protocols
Protocol 1: Clinical Administration of LP10 Oral Rinse

This protocol is based on the methodology of the Phase 2a clinical trial for symptomatic Oral
Lichen Planus.[1][3][4]

1. Objective: To describe the procedure for the safe and effective administration of LP10 oral
rinse for the treatment of chronic inflammatory oral mucosal diseases.

2. Materials:

e LP10 (liposomal tacrolimus) oral rinse at specified concentrations (e.g., 0.25 mg, 0.5 mg, or
1.0 mg of tacrolimus in 10 mL).

e Measuring cup or syringe for accurate dosage.

e Timer.

3. Procedure:

o Dosage: Administer a 10 mL volume of the LP10 oral rinse.
e Frequency: The rinse should be administered twice daily.
e Administration:
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« Instruct the patient to swish the 10 mL of LP10 oral rinse vigorously in their mouth, ensuring
contact with all affected mucosal surfaces.

e The rinsing should continue for a duration of 3 minutes.

o After 3 minutes, the patient should spit out the rinse. Swallowing should be avoided.

o Post-Administration: The patient should refrain from eating or drinking for at least 30 minutes
after administration to maximize drug contact time with the oral mucosa.
o Duration of Treatment: Continue the treatment for a 4-week period.

4. Follow-up: A follow-up visit should be scheduled 2 weeks after the final dose to assess for
any sustained effects or adverse events.[3]

Protocol 2: Assessment of Efficacy in Oral Lichen
Planus

This protocol outlines the methods for evaluating the clinical efficacy of LP10 in treating Oral
Lichen Planus, based on the endpoints used in the Phase 2a trial.[1]

1. Objective: To quantitatively and qualitatively assess the change in disease severity of Oral
Lichen Planus following treatment with LP10.

N

. Efficacy Endpoints and Assessment Methods:

 Investigator Global Assessment (IGA):

o Aclinician-rated scale to assess the overall severity of the OLP. A typical scale might range
from O (clear) to 4 (severe).

o Assessments should be performed at baseline and at specified follow-up intervals (e.g.,
week 4).

» Reticulation/Erythema/Ulceration (REU) Score:

e A scoring system to evaluate the severity of the three characteristic signs of OLP. Each
component is scored based on its extent and severity.

o Perform scoring at baseline and at follow-up visits.

e Pain and Sensitivity Numerical Rating Scale (NRS):

o A patient-reported outcome measure where the patient rates their level of pain and sensitivity
on a scale of 0 (no pain/sensitivity) to 10 (worst imaginable pain/sensitivity).

o Collect NRS scores at baseline and at each follow-up visit.

o Patient Global Response Assessment (GRA):
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e A patient-reported assessment of their overall improvement and change in quality of life
since starting the treatment. This can be captured using a Likert-type scale (e.g., from "very
much worse" to "very much better").

o Administer the GRA at the end of the treatment period.

Protocol 3: Safety and Tolerability Assessment

This protocol describes the procedures for monitoring the safety and tolerability of LP10 during
treatment.[1]

1. Objective: To identify and document any adverse events and to monitor systemic exposure
to tacrolimus.

2. Procedures:

o Adverse Event (AE) Monitoring:

o At each study visit, systematically query the patient for any new or worsening symptoms or
medical conditions.

o Document all AEs, including their severity (mild, moderate, severe), duration, and perceived
relationship to the study drug.

o Serious adverse events (SAEs) must be reported immediately according to regulatory
guidelines.

o Pharmacokinetic Monitoring:

o Collect blood samples at specified time points (e.g., pre-dose and post-dose at certain visits)
to measure tacrolimus blood concentrations.

e Analyze blood samples using a validated analytical method (e.qg., liquid chromatography-
mass spectrometry).

o Compare the measured tacrolimus levels to the established toxicity threshold (15 ng/mL) to
assess systemic absorption and risk of systemic side effects.

o Laboratory Studies:

o Perform standard clinical laboratory tests (e.g., complete blood count, comprehensive
metabolic panel) at baseline and at the end of treatment to monitor for any drug-related
changes in hematological or biochemical parameters.

Visualizations
Signaling Pathway of Tacrolimus (LP10)
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Click to download full resolution via product page

Caption: Mechanism of action of LP10 (Tacrolimus) in inhibiting T-cell activation and pro-
inflammatory cytokine production.

Experimental Workflow for LP10 Phase 2a Clinical Trial
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Caption: Workflow of the LP10 Phase 2a clinical trial for Oral Lichen Planus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter
Phase 2 Trial - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. LP-10 for Oral Lichen Planus - Info for Participants - Phase Phase 2 Clinical Trial 2025 |
Power | Power [withpower.com]

¢ 3. ClinicalTrials.gov [clinicaltrials.gov]
e 4. Evaluating LP-10 in Subjects With OLP | Clinical Research Trial Listing [centerwatch.com]

¢ To cite this document: BenchChem. [Application Notes and Protocols for LP10 in Chronic
Inflammatory Diseases]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675260/docs#application-notes-and-protocols-for-
Ip10-in-chronic-inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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